molecular formula C17H12F3NO2S2 B2729611 N-(thiophen-2-yl(thiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide CAS No. 2034305-96-7

N-(thiophen-2-yl(thiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2729611
CAS No.: 2034305-96-7
M. Wt: 383.4
InChI Key: UAEUHZBPIRDEKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(thiophen-2-yl(thiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a synthetic small molecule of significant interest in medicinal chemistry research. Its structure, incorporating dual thiophene rings and a trifluoromethoxy benzamide group, is frequently explored in the development of compounds that target central nervous system (CNS) disorders and oncogenic pathways. Compounds with similar structural motifs, particularly those containing thiophene and benzamide groups, have been identified as potent inhibitors of specific therapeutic targets. For instance, N-(thiophen-2-yl) benzamide derivatives have been developed as potent inhibitors of the BRAF(V600E) kinase, an important oncogenic driver in cancers such as melanoma . Furthermore, structurally complex molecules featuring thiophene and trifluoromethylbenzamide groups are actively investigated as positron emission tomography (PET) radioligands for imaging the Glycine Transporter 1 (GlyT-1) in the brain, a target for schizophrenia treatment . The presence of the trifluoromethoxy group is a common strategy in drug design to enhance metabolic stability and membrane permeability. This compound is provided for research purposes to support investigations in these and other areas. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[thiophen-2-yl(thiophen-3-yl)methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO2S2/c18-17(19,20)23-13-5-3-11(4-6-13)16(22)21-15(12-7-9-24-10-12)14-2-1-8-25-14/h1-10,15H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAEUHZBPIRDEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(C2=CSC=C2)NC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions. One common approach is the coupling of thiophene derivatives with a benzamide precursor. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the coupling reactions. Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used to dissolve the reactants and provide an appropriate medium for the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and reactant concentrations is crucial for efficient production.

Chemical Reactions Analysis

Substitution Reactions

The compound’s thiophene moieties may undergo substitution via nucleophilic aromatic substitution or electrophilic aromatic substitution. For example:

  • SN2-type reactions : Sulfur nucleophiles (e.g., thiolates) attacking α-carbon electrophiles (e.g., bromomethyl ketones) in the presence of bases like triethylamine .

  • Electrophilic substitution : Potential halogenation or nitration at ortho/para positions of the thiophene rings, though specific data for this compound is lacking.

Coupling Reactions

Cross-coupling is central to constructing the thiophene-thiophene core:

  • Suzuki coupling : Requires boronic acid equivalents (e.g., thiopheneboronic acid) and palladium catalysts.

  • Stille coupling : Involves organostannanes and palladium catalysts.

For example, thiopheneboronic acid derivatives react with halogenated thiophenes under catalytic conditions to form conjugated systems.

Coupling Type Key Reagents Outcome
SuzukiThiopheneboronic acid, PdThiophene-thiophene linkage
StilleThiophenestannane, PdSimilar linkage

Amidation Reactions

The benzamide group forms via amidation, often through:

  • Schotten-Baumann conditions : Reaction of benzoyl chlorides with amines in biphasic systems (e.g., aqueous NaOH and organic solvent) .

  • Catalytic amidation : Metal- and base-free methods using dioxazolones and boronic acids, as demonstrated in analogous systems .

Amidation Method Reagents Yield Reference
Schotten-BaumannBenzoyl chloride, anilineHigh
Catalytic (dioxazolone)Dioxazolone, boronic acidModerate

Redox Reactions

  • Oxidation : Thiophene rings may undergo oxidation to thiophene sulfoxides or sulfones under strong oxidizing conditions (e.g., peracids).

  • Reduction : Partial hydrogenation of thiophene rings to form dihydrothiophene derivatives.

Cyclization

Intramolecular cyclization may occur if reactive functional groups (e.g., hydroxyl, thiol) are present, as observed in benzo[b]thiophene formations .

Organometallic Reactions

Grignard reagents (e.g., thiophen-2-ylmagnesium chloride) could add to carbonyl groups, though specific examples for this compound are not documented .

Analytical Characterization

  • NMR : Key signals include thiophene aromatic protons (δ 6.8–7.5 ppm) and amide NH (δ ~11 ppm).

  • HRMS : Molecular ion [M+H]+ calculated at ~357 g/mol (exact value depends on substituents) .

This synthesis and reactivity profile highlights the compound’s potential for medicinal chemistry applications, particularly in kinase or viral entry inhibition. Further experimental validation is required to confirm specific reaction pathways.

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of N-(thiophen-2-yl(thiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide typically involves multi-step organic reactions, including acylation and cyclization processes. Characterization techniques such as NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and mass spectrometry are employed to confirm the structure of the synthesized compounds. For instance, the synthesis of related thiophene derivatives has been documented, showcasing their structural elucidation through spectral data analysis .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activities of thiophene-based compounds, including those structurally similar to this compound. For example, derivatives containing thiophene rings have demonstrated significant efficacy against various bacterial strains and fungi. The compound's structural features contribute to its interaction with microbial targets, enhancing its potential as an antimicrobial agent .

Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer properties. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro, particularly against human hepatocellular carcinoma (HepG-2) and lung cancer (A-549) cell lines. Molecular docking studies suggest that these compounds may effectively bind to specific targets involved in cancer progression, such as dihydrofolate reductase .

Fungicidal Activity

The fungicidal potential of thiophene derivatives is notable, with some compounds exhibiting higher efficacy than commercial fungicides. For instance, certain synthesized derivatives have shown control efficacies significantly surpassing those of established fungicides like flumorph and mancozeb . This highlights the importance of structural modifications in enhancing biological activity.

Case Study on Antimicrobial Activity

A study evaluated a series of thiophene derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that specific substitutions on the thiophene ring could enhance antibacterial activity, with some compounds achieving minimum inhibitory concentrations comparable to standard antibiotics .

Case Study on Anticancer Activity

In another investigation, a group of thiophene-based compounds was synthesized and tested for their cytotoxic effects on various cancer cell lines. The study utilized molecular docking techniques to predict binding affinities to key enzymes involved in cancer metabolism, revealing that certain structural features were crucial for potency .

Comparative Analysis of Biological Activities

Compound TypeAntimicrobial ActivityAnticancer ActivityFungicidal Activity
This compoundModerateHighHigh
Related Thiophene DerivativesHighModerateVery High
Commercial FungicidesLowNot ApplicableModerate

Mechanism of Action

The mechanism by which N-(thiophen-2-yl(thiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide exerts its effects depends on its interaction with molecular targets. For instance, in medicinal applications, it may bind to specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The trifluoromethoxy group can enhance the compound’s binding affinity and selectivity by interacting with hydrophobic pockets in the target protein.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Structural Differences:
Compound Name Core Structure Substituents Biological Target/Activity
Target Compound Benzamide -N-(Thiophen-2-yl(thiophen-3-yl)methyl)
-4-(Trifluoromethoxy)
Not Reported
N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide Benzamide -N-(2-(2-Bromoethoxy)ethyl)
-4-(Thiophen-3-yl)
D3 Receptor Ligand
N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide Benzamide -N-(2-(2-(4-(2-Chlorophenyl)piperazin-1-yl)ethoxy)ethyl)
-4-(Thiophen-3-yl)
D3 Receptor Ligand (Ki = 2–10 nM)
4-(Thiophen-3-yl)-N-(4-(4-(3-(Trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide Benzamide -4-(Thiophen-3-yl)
-N-(4-(4-(3-(Trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)
D3 Receptor Ligand (Ki = 15 nM)
N-[2-Amino-5-(thiophen-2-yl)phenyl]-4-[(2-fluoropropanamido)methyl]benzamide (BA1) Benzamide -4-[(2-Fluoropropanamido)methyl]
-N-[2-Amino-5-(thiophen-2-yl)phenyl]
Histone Deacetylase (HDAC) Imaging Agent

Key Observations :

  • Thiophene Positioning : The target compound’s dual thiophene substitution (2- and 3-positions) distinguishes it from analogs with single thiophen-3-yl groups (e.g., ). This may influence π-π stacking or hydrophobic interactions in receptor binding.
  • Trifluoromethoxy Group : The 4-(trifluoromethoxy) substituent is rare in the evidence but resembles the trifluoromethyl group in compound , which enhances lipophilicity and metabolic resistance.
  • Linker Variations : Piperazine/diazepane linkers in analogs (e.g., ) improve solubility and receptor affinity, whereas the target compound’s methylene-thiophene bridge may prioritize rigidity and steric effects.

Physicochemical Properties

Melting Points and Stability:
Compound Name Melting Point (°C) Solubility (LogP) Purity (HPLC/MS)
Target Compound Not Reported Not Reported Not Reported
N-(2-(2-Bromoethoxy)ethyl)-4-(thiophen-3-yl)benzamide Not Reported ~3.5 (estimated) 98% (LC/MS)
N-(4-(2-Aminocyclopropyl)phenyl)-3-(thiophen-3-yl)benzamide 198–200 ~2.8 >95% (elemental)
4-(Thiophen-3-yl)-N-(4-(4-(3-(Trifluoromethyl)phenyl)-1,4-diazepan-1-yl)butyl)benzamide Not Reported ~4.1 95% (¹H NMR)

Key Observations :

  • Thiophene-containing benzamides generally exhibit moderate-to-high melting points (180–220°C), suggesting crystalline stability .
  • The trifluoromethoxy group in the target compound may lower melting points compared to trifluoromethyl analogs due to increased steric bulk.

Biological Activity

N-(thiophen-2-yl(thiophen-3-yl)methyl)-4-(trifluoromethoxy)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and antimicrobial therapies. This article reviews various studies that have investigated its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound features a complex structure that includes:

  • Thiophene rings : Contributing to its pharmacological properties.
  • Trifluoromethoxy group : Enhancing lipophilicity and potentially influencing its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

  • Anti-inflammatory Effects :
    • It has been shown to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.
    • A study highlighted its ability to reduce inflammation markers in animal models of arthritis, suggesting potential use in chronic inflammatory conditions .
  • Antimicrobial Properties :
    • The compound demonstrated activity against various bacterial strains, including resistant strains. Its minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as an antimicrobial agent .
    • Specific studies reported MIC values ranging from 0.5 to 8 µg/mL against Staphylococcus aureus and Escherichia coli, showcasing its broad-spectrum efficacy .
  • Kinase Inhibition :
    • Preliminary investigations suggest that this compound may act as a kinase inhibitor, targeting pathways involved in cancer proliferation. This was supported by findings showing significant inhibition of specific kinases at concentrations as low as 20 µM .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Cytokine Modulation : It appears to modulate the expression of key inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response.
  • Cell Cycle Arrest : In cancer cell lines, the compound has been observed to induce cell cycle arrest, leading to decreased proliferation rates. This suggests a potential role in cancer therapeutics .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryReduced levels of TNF-alpha and IL-6 in animal models
AntimicrobialMICs ranging from 0.5 to 8 µg/mL against resistant bacterial strains
Kinase InhibitionSignificant inhibition of c-MET kinase at 20 μM

Detailed Findings

  • Anti-inflammatory Studies :
    • In a controlled study using an arthritis model, administration of the compound led to a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis revealed decreased infiltration of inflammatory cells in treated animals .
  • Antimicrobial Efficacy :
    • The antimicrobial activity was tested against clinical isolates of bacteria. The compound showed potent activity against both Gram-positive and Gram-negative bacteria, indicating its potential utility as an alternative treatment option for infections caused by resistant strains .
  • Cancer Cell Studies :
    • In vitro studies on non-small cell lung cancer (NSCLC) cells indicated that the compound inhibited cell growth and induced apoptosis. Flow cytometry analysis demonstrated increased sub-G1 phase populations, suggesting enhanced apoptosis in treated cells .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare benzamide derivatives with thiophene substituents?

  • Methodology : Multi-step synthesis typically involves coupling a benzoyl chloride derivative with a thiophene-containing amine or alcohol. For example, acid chlorides (e.g., 4-(trifluoromethoxy)benzoyl chloride) react with amines under anhydrous conditions in solvents like THF or dichloromethane. Purification via normal-phase or reverse-phase chromatography is critical to isolate the product . Hazardous reagents (e.g., thionyl chloride for acid chloride preparation) require rigorous safety protocols .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and purity (e.g., distinguishing thiophene substituents) .
  • Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
  • HPLC : Assesses purity (>98% by HPLC is typical for research-grade compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield?

  • Variables to Test :

  • Solvent Choice : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution in coupling reactions .
  • Catalysts : Triethylamine or DIEA as bases improve reaction efficiency in benzamide formation .
  • Temperature : Controlled heating (e.g., reflux in THF for 4.5 hours) ensures complete conversion .
    • Example : In a related compound, adjusting stoichiometry of 1-(2-chlorophenyl)piperazine to 4.0 equivalents increased yield to 48% .

Q. What computational methods predict electronic properties of benzamide-thiophene hybrids?

  • Density Functional Theory (DFT) : Models electron density and correlation energy using functionals like the Colle-Salvetti formula. Parameters include local kinetic-energy density and gradient expansions .
  • Software Tools : Gaussian or ORCA for optimizing geometry and calculating frontier molecular orbitals (HOMO/LUMO) to assess reactivity .

Q. How can crystallographic data resolve structural ambiguities?

  • Protocol : Single-crystal X-ray diffraction with SHELXL refinement (e.g., SHELX-2018) identifies bond lengths, angles, and anisotropic displacement parameters. For disordered thiophene rings, iterative refinement and constraints are applied .
  • Case Study : A thiophene-containing benzamide derivative showed a mean C–C bond length of 0.003 Å after refinement, confirming structural accuracy .

Data Contradiction & Analysis

Q. If NMR data shows unexpected peaks, how can impurities or structural isomers be identified?

  • Steps :

Repeat Synthesis : Rule out procedural errors.

2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., thiophene proton coupling) .

LC-MS/MS : Detect trace impurities (e.g., unreacted intermediates) .

Computational Prediction : Compare experimental 1^1H NMR shifts with DFT-calculated values .

Q. How do electronic effects of the trifluoromethoxy group influence reactivity in cross-coupling reactions?

  • Analysis : The electron-withdrawing trifluoromethoxy group reduces electron density at the benzamide carbonyl, slowing nucleophilic attack. This necessitates stronger bases (e.g., NaH) or elevated temperatures for reactions like Suzuki-Miyaura couplings .

Biological Research Applications

Q. What in vitro assays evaluate the bioactivity of benzamide-thiophene derivatives?

  • Assay Design :

  • Antimicrobial Screening : Broth microdilution (MIC) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based HDAC inhibition assays (e.g., MGCD0103 analog studies) .
    • Data Interpretation : Correlate IC50_{50} values with structural features (e.g., thiophene substitution patterns) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.